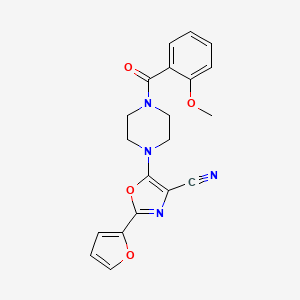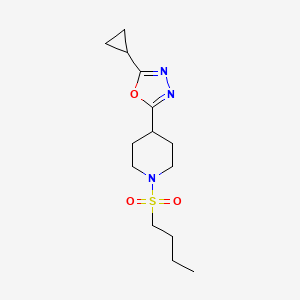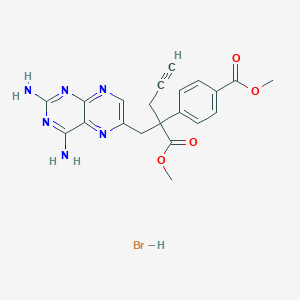![molecular formula C19H19N5O2S B2365521 benzo[d]thiazol-2-yl(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)methanone CAS No. 2180010-29-9](/img/structure/B2365521.png)
benzo[d]thiazol-2-yl(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzo[d]thiazol-2-yl(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)methanone is a synthetic organic compound with a complex molecular structure. The combination of benzo[d]thiazole, morpholine, and dihydropyrido[2,3-d]pyrimidine rings gives it unique chemical properties. These characteristics make it a valuable molecule in various fields such as chemistry, biology, and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzo[d]thiazol-2-yl(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)methanone generally involves multi-step organic reactions. The starting materials include benzo[d]thiazole, morpholine, and dihydropyrido[2,3-d]pyrimidine derivatives. The process usually begins with the activation of the benzo[d]thiazole ring, followed by a series of nucleophilic substitutions and cyclizations under controlled conditions like temperature, pH, and the presence of catalysts.
Industrial Production Methods
Industrial production might involve large-scale batch reactors where these reactions are carefully monitored for yield optimization. The synthesis could be scaled up using flow chemistry techniques to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions it Undergoes
Benzo[d]thiazol-2-yl(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)methanone can participate in various types of chemical reactions, including:
Oxidation: : The compound can be oxidized to introduce oxygen-containing functional groups.
Reduction: : Reduction reactions can remove or modify functional groups on the pyrimidine ring.
Substitution: : Nucleophilic or electrophilic substitution reactions can introduce new substituents on the benzothiazole ring.
Common Reagents and Conditions
Common reagents for these reactions include:
Oxidizing agents: : such as hydrogen peroxide or permanganate.
Reducing agents: : like lithium aluminum hydride or sodium borohydride.
Substituents: : Halides, nitrates, and sulfonates for substitution reactions.
Major Products Formed from These Reactions
The major products depend on the specific reagents and reaction conditions. For example, oxidations can yield hydroxyl or carbonyl derivatives, while reductions can produce various hydrogenated forms.
Scientific Research Applications
This compound finds extensive applications in:
Chemistry: : Used as a precursor for synthesizing more complex molecules.
Biology: : Studied for its interactions with various biomolecules and its potential as a biochemical probe.
Medicine: : Potential therapeutic agent due to its biological activity, including antimicrobial and anticancer properties.
Industry: : Utilized in materials science for creating polymers and advanced materials with unique properties.
Mechanism of Action
The mechanism of action for benzo[d]thiazol-2-yl(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)methanone involves binding to specific molecular targets, affecting cellular pathways. For example, it might inhibit certain enzymes or receptors involved in disease pathways, thus altering the biological function.
Comparison with Similar Compounds
Similar Compounds
Benzo[d]thiazol-2-yl derivatives: : Compounds like benzo[d]thiazol-2-yl-methane derivatives have similar core structures but different substituents, leading to varied properties.
Morpholino derivatives: : Compounds like morpholino-benzimidazole have similar morpholine rings but different core structures.
Dihydropyrido[2,3-d]pyrimidine derivatives: : Similar compounds with different substitutions on the pyrimidine ring.
Uniqueness
Benzo[d]thiazol-2-yl(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)methanone's uniqueness lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological activities compared to its analogs.
Properties
IUPAC Name |
1,3-benzothiazol-2-yl-(2-morpholin-4-yl-6,7-dihydro-5H-pyrido[2,3-d]pyrimidin-8-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O2S/c25-18(17-21-14-5-1-2-6-15(14)27-17)24-7-3-4-13-12-20-19(22-16(13)24)23-8-10-26-11-9-23/h1-2,5-6,12H,3-4,7-11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYBKRPMADRSVPN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CN=C(N=C2N(C1)C(=O)C3=NC4=CC=CC=C4S3)N5CCOCC5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[(4-chlorophenyl)methyl]-N-(4-fluoro-2-methylphenyl)-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2365442.png)
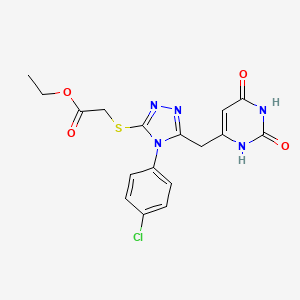
![5-{[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-(4-ethylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2365444.png)
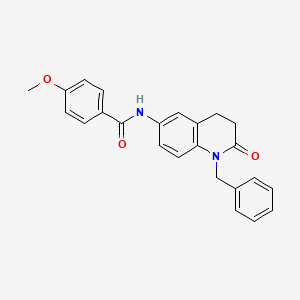
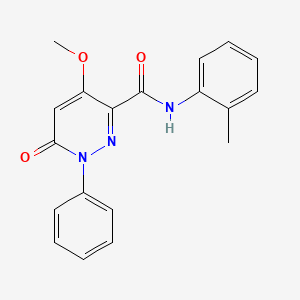
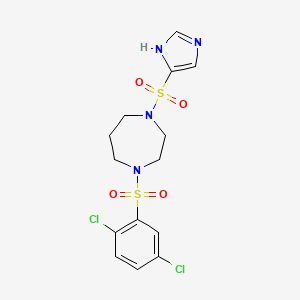
![N-(1H-benzo[d]imidazol-2-yl)-2-(pyrimidin-2-yloxy)acetamide](/img/structure/B2365452.png)
![N-[2-[[Cyano(cyclohexyl)methyl]amino]-2-oxoethyl]-3,5-difluorobenzamide](/img/structure/B2365453.png)
